1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) 1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16183134
InChI: InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);
SMILES:
Molecular Formula: C12H19NNaO4S
Molecular Weight: 296.34 g/mol

1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)

CAS No.:

Cat. No.: VC16183134

Molecular Formula: C12H19NNaO4S

Molecular Weight: 296.34 g/mol

* For research use only. Not for human or veterinary use.

1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1) -

Specification

Molecular Formula C12H19NNaO4S
Molecular Weight 296.34 g/mol
Standard InChI InChI=1S/C12H19NO4S.Na/c1-3-13(8-5-9-18(14,15)16)11-6-4-7-12(10-11)17-2;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);
Standard InChI Key QGEPAFJOPDJYPY-UHFFFAOYSA-N
Canonical SMILES CCN(CCCS(=O)(=O)O)C1=CC(=CC=C1)OC.[Na]

Introduction

Chemical Identification and Structural Properties

Nomenclature and Formula

The systematic IUPAC name for this compound is sodium;3-[ethyl(3-methoxyphenyl)amino]propane-1-sulfonate, reflecting its sodium counterion and sulfonate functional group . Its molecular formula, C13H20NNaO4S\text{C}_{13}\text{H}_{20}\text{NNaO}_4\text{S}, confirms the presence of a methoxy-substituted aromatic ring linked to a sulfopropane chain via an ethylamino bridge . The structural configuration is critical for its solubility and reactivity, particularly in aqueous environments.

Table 1: Key Identifiers

PropertyValue
CAS Number82611-88-9
Molecular FormulaC13H20NNaO4S\text{C}_{13}\text{H}_{20}\text{NNaO}_4\text{S}
Molar Mass347.36 g/mol
Supplier Catalog CodeR005CQA

Synthesis and Manufacturing

QuantityCatalog CodePrice (€, excl. VAT)
100 mgR005CQA,100mg101.31
250 mgR005CQA,250mgNot listed
1 gR005CQA,1g178.79
5 gR005CQA,5g341.20

Larger quantities are available upon request, with discounts for industrial-scale orders .

Physicochemical Characteristics

Solubility and Stability

The sodium salt form enhances water solubility, making it suitable for buffer preparations. The compound is stable at room temperature but may degrade under prolonged exposure to light or extreme pH conditions .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1040–1180 cm⁻¹ (sulfonate S=O stretching) and 1240 cm⁻¹ (C-O-C ether linkage) .

  • NMR: 1H^1\text{H} NMR signals at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.9–1.5 ppm (aliphatic chain) .

Applications in Research

Biochemical Buffering

The compound’s sulfonate group acts as a zwitterionic buffer, effective in pH ranges of 6.5–8.5. It is utilized in enzyme assays and protein stabilization studies .

Organic Synthesis

As a phase-transfer catalyst, it facilitates reactions between hydrophilic and hydrophobic reagents, particularly in Suzuki-Miyaura cross-couplings and esterifications .

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